![molecular formula C23H24O3 B054033 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid CAS No. 119435-89-1](/img/structure/B54033.png)
4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid, also known as TMB-2, is a synthetic compound that has been widely used in scientific research due to its unique pharmacological properties. This compound belongs to the class of benzofuran derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of various signaling pathways involved in inflammation, pain, and neuroprotection. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are key signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This compound has also been found to reduce the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins that contribute to inflammation and pain. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities and is relatively stable. This compound has been extensively studied for its pharmacological properties, and its mechanism of action is well understood. However, this compound also has some limitations. It is a relatively complex compound that requires several steps to synthesize, which can make it difficult and time-consuming to produce. In addition, this compound is not readily available commercially, which can make it challenging for researchers to obtain.
Direcciones Futuras
There are several future directions for research on 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid. One potential area of research is in the development of novel therapies for inflammatory and pain-related diseases. This compound has been shown to exhibit potent anti-inflammatory and analgesic effects, and further research could lead to the development of new drugs that target these pathways. Another potential area of research is in the development of neuroprotective therapies. This compound has been found to have neuroprotective effects, and further research could lead to the development of new drugs that target these pathways. Finally, future research could focus on optimizing the synthesis of this compound to make it more accessible to researchers and potentially lead to the development of new drugs.
Métodos De Síntesis
4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylphenol with 2,3-dichlorobenzaldehyde to form 4-(2,4-dimethylphenoxy)benzaldehyde. This intermediate is then reacted with 2,3-dimethylphenol in the presence of a Lewis acid catalyst to form this compound.
Aplicaciones Científicas De Investigación
4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that this compound exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase enzymes. This compound has also been found to have neuroprotective effects by preventing neuronal cell death and reducing oxidative stress.
Propiedades
Número CAS |
119435-89-1 |
|---|---|
Fórmula molecular |
C23H24O3 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
4-(5,5,8,8-tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid |
InChI |
InChI=1S/C23H24O3/c1-22(2)9-10-23(3,4)18-13-20-16(11-17(18)22)12-19(26-20)14-5-7-15(8-6-14)21(24)25/h5-8,11-13H,9-10H2,1-4H3,(H,24,25) |
Clave InChI |
PTFKILLFILDZNQ-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C2=C1C=C3C=C(OC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C |
SMILES canónico |
CC1(CCC(C2=C1C=C3C=C(OC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



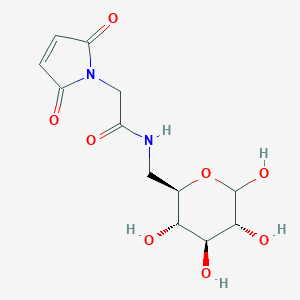

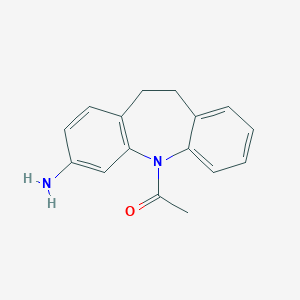
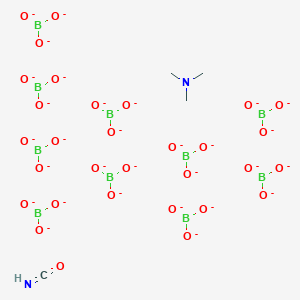


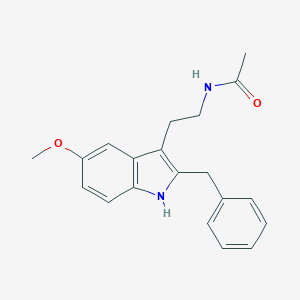
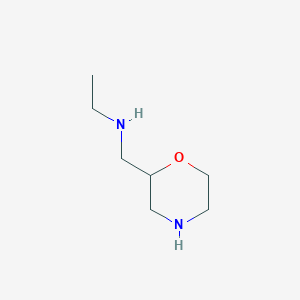


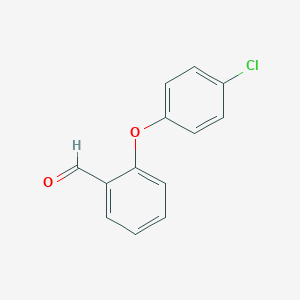
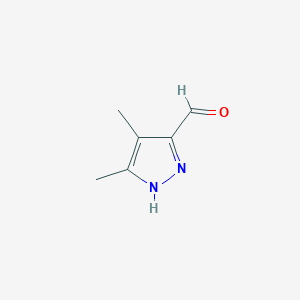
![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B53977.png)
![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B53979.png)